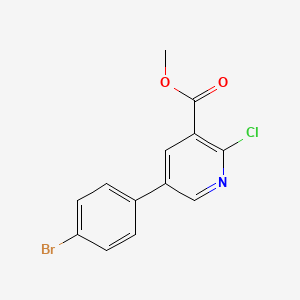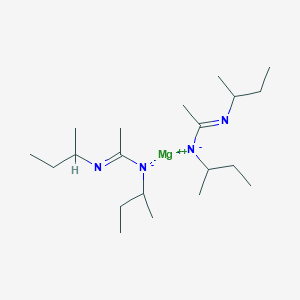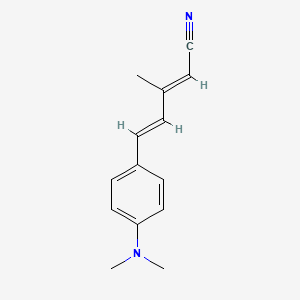
Methyl 2-chloro-5-(4-bromophenyl)nicotinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-chloro-5-(4-bromophenyl)nicotinate (M2C5BP) is a novel compound that has been studied for its potential use in various scientific research applications. It is an organic compound that belongs to the class of substituted nicotinates, which are derivatives of nicotinic acid (also known as vitamin B3). M2C5BP has been studied for its ability to act as a prodrug, which is a drug that is converted into an active form after being administered. Additionally, it has been studied for its ability to act as a substrate for enzymes and receptors, as well as its ability to act as a ligand for various proteins.
Wissenschaftliche Forschungsanwendungen
M2C5BP has been studied for its potential applications in various scientific research fields. It has been studied for its ability to act as a prodrug, as well as its ability to act as a substrate for enzymes and receptors. Additionally, it has been studied for its ability to act as a ligand for various proteins. Furthermore, M2C5BP has been studied for its potential use in drug delivery systems, as well as for its ability to modulate the activity of various enzymes.
Wirkmechanismus
M2C5BP is believed to act as a prodrug, which is a drug that is converted into an active form after being administered. It is believed that the prodrug is converted into its active form by the action of enzymes and other proteins in the body. Additionally, M2C5BP is believed to act as a substrate for enzymes, as well as a ligand for various proteins.
Biochemical and Physiological Effects
M2C5BP has been studied for its potential effects on biochemical and physiological processes. It has been studied for its ability to modulate the activity of various enzymes and proteins, as well as its ability to act as a prodrug. Additionally, M2C5BP has been studied for its potential effects on the immune system, as well as its ability to act as an anti-inflammatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
M2C5BP has several advantages and limitations for use in laboratory experiments. The main advantage of M2C5BP is its ability to act as a prodrug, which allows for the study of the effects of the active form without the need for direct administration. Additionally, M2C5BP is relatively easy to synthesize, and can be stored for long periods of time. However, M2C5BP has several limitations, including its potential toxicity, as well as its potential to cause side effects.
Zukünftige Richtungen
The potential applications of M2C5BP are vast and varied, and there are many potential future directions for research. Some potential future directions include the development of new prodrugs based on M2C5BP, the study of the effects of M2C5BP on various biochemical and physiological processes, and the study of the potential therapeutic applications of M2C5BP. Additionally, further research could be conducted into the mechanisms of action of M2C5BP, as well as its potential to act as a substrate for enzymes and receptors. Finally, further research could be conducted into the potential side effects of M2C5BP, as well as its potential toxicity.
Synthesemethoden
M2C5BP can be synthesized using a variety of methods. The most common method involves the reaction of 4-bromophenylacetic acid with 2-chloro-5-nitrobenzonitrile in the presence of sodium hydroxide in an aqueous solution. This reaction produces the desired product, M2C5BP, as well as several byproducts. Other methods of synthesis include the reaction of 4-bromophenylacetic acid with ethyl chloroformate in the presence of sodium hydroxide, and the reaction of 4-bromophenylacetic acid with 2-chloro-5-nitrobenzaldehyde in the presence of potassium hydroxide.
Eigenschaften
IUPAC Name |
methyl 5-(4-bromophenyl)-2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClNO2/c1-18-13(17)11-6-9(7-16-12(11)15)8-2-4-10(14)5-3-8/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWORZKPVLVFTHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)C2=CC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbonylchlorohydrido[bis(2-di-t-butylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308275.png)


![Carbonylchlorohydrido[bis(2-di-cyclohexylphosphinoethyl)amine]ruthenium(II), 97%](/img/structure/B6308286.png)
![{(S)-(-)-7-[N-(1,3-dithian-2-yl)methylamino]-7'-[bis(3,5-di-t-butylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane}chlorodihydroiridium(III), 97+% [Ir-(S)-DTB-SpiroSAP]](/img/structure/B6308299.png)

![(R)-(+)-7-[N-(2-Phthio)ethylamino]-7'-[bis(3,5-di-t-BuPh)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobiindane, 97+% (>99% ee)](/img/structure/B6308308.png)
![(R)-(+)-7-[N-(2-Benzylthio)ethylamino]-7'-[bis(3,5-di-t-butylphenyl)phosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-DTB-SpiroSAP-Bn]](/img/structure/B6308314.png)
![N-[2-(5-Acetyl-pyridin-2-yl)-phenyl]-acetamide](/img/structure/B6308324.png)
![(R)-(+)-7-[N-(2-Phenylthio)ethylamino]-7'-[diphenylphosphino]-2,2',3,3'-tetrahydro-1,1'-spirobindane, 97+% (>99% ee) [(R)-Ph-SpiroSAP-Ph]](/img/structure/B6308327.png)


